2,6-Octadienal, 3,6,7-trimethyl-
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Overview
Description
2,6-Octadienal, 3,6,7-trimethyl- is an organic compound with the molecular formula C11H18O. It is also known by its systematic name, 2,6-Octadienal, 3,6,7-trimethyl-. This compound is characterized by its aldehyde functional group and its structure, which includes three methyl groups attached to an octadienal backbone. It is a colorless liquid with a strong aromatic odor and is commonly used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Octadienal, 3,6,7-trimethyl- can be synthesized through various chemical reactions. One common method involves the aldol condensation of citral with acetone, followed by a series of reduction and oxidation steps to yield the desired product. The reaction conditions typically involve the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of 2,6-Octadienal, 3,6,7-trimethyl- often involves the use of large-scale reactors and continuous flow processes. The raw materials, such as citral and acetone, are fed into the reactors, where they undergo the necessary chemical transformations. The product is then purified through distillation and other separation techniques to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Octadienal, 3,6,7-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: 3,6,7-Trimethyl-2,6-octadienoic acid.
Reduction: 3,6,7-Trimethyl-2,6-octadienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Octadienal, 3,6,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is used in studies related to cell signaling and metabolic pathways.
Industry: It is widely used in the fragrance and flavor industry due to its strong aromatic properties.
Mechanism of Action
The mechanism of action of 2,6-Octadienal, 3,6,7-trimethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, modulating their activity and influencing cellular responses. The aldehyde group can also undergo chemical reactions with nucleophiles in the body, leading to the formation of adducts and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Geranial: Another isomer of citral, with the same molecular formula but different structural arrangement.
Uniqueness
2,6-Octadienal, 3,6,7-trimethyl- is unique due to the presence of three methyl groups, which impart distinct chemical and physical properties. These structural differences influence its reactivity, odor profile, and applications in various fields .
Properties
CAS No. |
1891-67-4 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2E)-3,6,7-trimethylocta-2,6-dienal |
InChI |
InChI=1S/C11H18O/c1-9(2)11(4)6-5-10(3)7-8-12/h7-8H,5-6H2,1-4H3/b10-7+ |
InChI Key |
CIJXIVUHYJAYCO-JXMROGBWSA-N |
Isomeric SMILES |
CC(=C(C)CC/C(=C/C=O)/C)C |
SMILES |
CC(=C(C)CCC(=CC=O)C)C |
Canonical SMILES |
CC(=C(C)CCC(=CC=O)C)C |
1891-67-4 | |
Pictograms |
Irritant |
Synonyms |
3,6,7-Trimethyl-2,6-octadienal |
Origin of Product |
United States |
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